6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Description
6-Benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C21H18O3.
Properties
IUPAC Name |
6-benzyl-3,5,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-12-11-23-19-14(3)20-17(10-16(12)19)13(2)18(21(22)24-20)9-15-7-5-4-6-8-15/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMFNZWTRWSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
6-Benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-3,5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Similar structure but with different methylation patterns.
2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one: Another furochromene with different substitution patterns
Uniqueness
6-Benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields such as medicine and pharmacology.
The molecular formula of this compound is , and its molecular weight is approximately 318.366 g/mol. Key physical properties include:
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 503.2 ± 50.0 °C at 760 mmHg
- LogP: 6.00
- Refractive Index: 1.635
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various cellular pathways. The exact mechanisms are still under investigation but may involve:
- Binding to specific enzymes involved in metabolic pathways.
- Inhibiting or activating signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Studies have indicated that this compound exhibits potential anticancer effects. Research has shown that it can induce apoptosis in cancer cells through:
- Cell Cycle Arrest: The compound may interfere with the cell cycle progression of cancer cells.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 25 | 50 | 45 |
| 50 | 30 | 70 |
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
